2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15329495
InChI: InChI=1S/C21H22N2O5S/c1-15-2-7-20-19(12-15)16(14-28-20)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C21H22N2O5S
Molecular Weight: 414.5 g/mol

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC15329495

Molecular Formula: C21H22N2O5S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide -

Specification

Molecular Formula C21H22N2O5S
Molecular Weight 414.5 g/mol
IUPAC Name 2-(5-methyl-1-benzofuran-3-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C21H22N2O5S/c1-15-2-7-20-19(12-15)16(14-28-20)13-21(24)22-17-3-5-18(6-4-17)29(25,26)23-8-10-27-11-9-23/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)
Standard InChI Key KIQKFYLIDFLMHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Introduction

Synthesis and Characterization

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzofuran core through cyclization reactions.

  • Introduction of the morpholine sulfonamide moiety via nucleophilic substitution or coupling reactions.

2.2 Characterization Techniques

Characterization of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can be performed using:

  • Nuclear Magnetic Resonance (NMR): To determine the structural integrity and purity.

  • Mass Spectrometry (MS): For confirming molecular weight and composition.

  • Infrared Spectroscopy (IR): To identify functional groups present in the compound.

Biological Activity

3.1 Pharmacological Potential

Research indicates that compounds containing benzofuran and morpholine structures may exhibit various biological activities, including:

  • Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound could inhibit inflammatory pathways, potentially acting as anti-inflammatory agents.

  • Anticancer Properties: Some benzofuran derivatives have shown promise in preclinical models for cancer treatment by inducing apoptosis in cancer cells.

3.2 In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to specific biological targets, such as enzymes involved in inflammatory processes or cancer progression.

Data Table

PropertyValue
Molecular FormulaC18H22N2O3S
Molecular Weight346.44 g/mol
Key Functional GroupsBenzofuran, Morpholine
Potential ActivitiesAnti-inflammatory, Anticancer

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